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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinome profiling of

SIAIS164018, a novel Brigatinib-derived proteolysis-targeting chimera (PROTAC).

SIAIS164018 has demonstrated a unique ability to degrade not only Anaplastic Lymphoma

Kinase (ALK) and mutant Epidermal Growth Factor Receptor (EGFR) but also key

oncoproteins implicated in metastasis, such as Focal Adhesion Kinase (FAK), Protein Tyrosine

Kinase 2 (PYK2), and Protein Tyrosine Kinase 6 (PTK6).[1][2][3][4] This document outlines the

quantitative kinome analysis, detailed experimental methodologies, and the reshuffled kinase

selectivity profile of SIAIS164018 compared to its parent compound, Brigatinib.

Quantitative Kinome Profiling
The kinase selectivity of SIAIS164018 was determined at a concentration of 100 nM against a

panel of 468 kinases, including various mutant forms.[1] The analysis revealed a promiscuous

inhibition profile, indicating that SIAIS164018 interacts with a broader range of kinases than

Brigatinib.[1] Notably, kinases such as FAK, PYK2, and FER were more preferentially inhibited

by SIAIS164018 than ALK, which is the primary target of Brigatinib.[1]

Table 1: Kinase Inhibition Profile of SIAIS164018 (100
nM)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12405786?utm_src=pdf-interest
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00373
https://pubs.acs.org/doi/pdf/10.1021/acs.jmedchem.1c00373
https://pubmed.ncbi.nlm.nih.gov/34138566/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00373
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00373
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00373
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00373
https://www.benchchem.com/product/b12405786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12405786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target Percent of Control

FAK < 10

PYK2 < 10

FER < 10

ALK > 10

Other highly inhibited kinases < 10

Kinases with moderate inhibition 10-50

Kinases with low inhibition > 50

Note: This table is a representative summary based on the described preferential inhibition.

The complete list of 468 kinases and their precise inhibition values would be found in the

source publication.

Experimental Protocols
The following section details the likely methodologies employed for the kinome profiling and

degradation analysis of SIAIS164018, based on standard practices in the field and the

information available.

KinomeScan™ Profiling
Objective: To determine the kinase selectivity of SIAIS164018.

Methodology:

Compound Preparation: SIAIS164018 is dissolved in an appropriate solvent (e.g., DMSO) to

create a stock solution. A working concentration of 100 nM is prepared for the assay.

Assay Principle: The kinome profiling is likely performed using a competition binding assay,

such as the KINOMEscan™ platform (DiscoverX). In this assay, an active site-directed ligand

is immobilized to a solid support. Test compounds are incubated with the kinase panel in the

presence of the immobilized ligand.
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Binding Competition: SIAIS164018 competes with the immobilized ligand for binding to each

of the 468 kinases in the panel.

Quantification: The amount of kinase bound to the solid support is quantified, typically using

a quantitative PCR (qPCR) readout of a DNA tag conjugated to each kinase. A lower amount

of bound kinase indicates stronger inhibition by SIAIS164018.

Data Analysis: The results are reported as "percent of control," where the control is the

amount of kinase bound in the absence of the test compound. A lower percentage indicates

a higher degree of inhibition.

Western Blotting for Protein Degradation
Objective: To confirm the degradation of target proteins by SIAIS164018.

Methodology:

Cell Culture and Treatment: Cancer cell lines expressing the target kinases (e.g., ALK-

positive, mutant EGFR, FAK, PYK2) are cultured under standard conditions. Cells are then

treated with varying concentrations of SIAIS164018 or a vehicle control (e.g., DMSO) for a

specified duration.

Cell Lysis: After treatment, cells are harvested and lysed to extract total cellular proteins.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and

then transferred to a membrane (e.g., PVDF or nitrocellulose).

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for the target proteins (e.g., anti-ALK, anti-p-ALK, anti-EGFR, anti-FAK, anti-PYK2)

and a loading control (e.g., anti-GAPDH or anti-β-actin).

Detection: The membrane is washed and incubated with a secondary antibody conjugated to

an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent
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substrate and an imaging system.

Analysis: The intensity of the protein bands is quantified to determine the extent of protein

degradation induced by SIAIS164018 compared to the vehicle control.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SIAIS164018 and the general

workflow for its analysis.
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Caption: Mechanism of action for the PROTAC degrader SIAIS164018.
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Caption: Experimental workflow for kinome profiling of SIAIS164018.

Conclusion
SIAIS164018 represents a significant advancement in the development of PROTAC degraders.

Its unique "reshuffled" kinome profile, compared to its parent molecule Brigatinib, results in the

degradation of a distinct set of oncoproteins, particularly those involved in metastasis.[1][2][3]
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This broader activity, encompassing ALK, mutant EGFR, FAK, and PYK2, suggests a potential

therapeutic advantage in overcoming drug resistance and inhibiting cancer progression. The

methodologies outlined in this guide provide a framework for the continued investigation and

characterization of SIAIS164018 and other novel PROTACs. The promiscuous nature of its

kinase inhibition warrants further investigation to fully understand its therapeutic potential and

off-target effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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